
4-Methylpyridine-2,5-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylpyridine-2,5-dicarbonitrile is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a methyl group at the 4-position and two cyano groups at the 2 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpyridine-2,5-dicarbonitrile typically involves the cyanation of 4-methylpyridine derivatives. One common method is the reaction of 4-methylpyridine with copper cyanide in the presence of a suitable solvent such as N,N-dimethylformamide. The reaction is carried out at elevated temperatures, often around 120°C, to achieve optimal yields .
Industrial Production Methods: Industrial production of this compound may involve similar cyanation reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is crucial to ensure high purity for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methylpyridine-2,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the cyano groups to primary amines.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of suitable catalysts.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: 4-Methylpyridine-2,5-diamine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methylpyridine-2,5-dicarbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the design of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Mecanismo De Acción
The mechanism of action of 4-Methylpyridine-2,5-dicarbonitrile involves its interaction with various molecular targets. The cyano groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The pyridine ring can act as a ligand, coordinating with metal centers in catalytic processes. These interactions are crucial for its applications in catalysis and material science .
Comparación Con Compuestos Similares
4,6-Dimethylpyridine-2,3-dicarbonitrile: This compound has an additional methyl group and different cyano group positions, leading to distinct reactivity and applications.
2-Pyridinecarbonitrile: Lacks the methyl group and has only one cyano group, making it less versatile in certain synthetic applications.
Uniqueness: 4-Methylpyridine-2,5-dicarbonitrile is unique due to its specific substitution pattern, which provides a balance of electronic and steric effects. This makes it a valuable intermediate in organic synthesis and a versatile building block for various applications.
Propiedades
Fórmula molecular |
C8H5N3 |
|---|---|
Peso molecular |
143.15 g/mol |
Nombre IUPAC |
4-methylpyridine-2,5-dicarbonitrile |
InChI |
InChI=1S/C8H5N3/c1-6-2-8(4-10)11-5-7(6)3-9/h2,5H,1H3 |
Clave InChI |
JZPMGBMGAFSEQM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


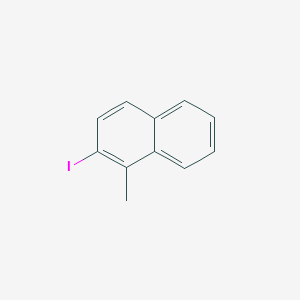



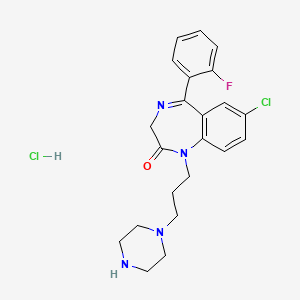
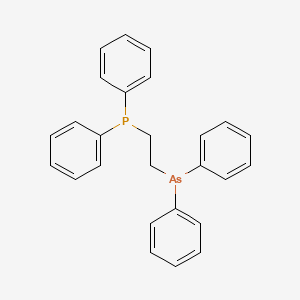
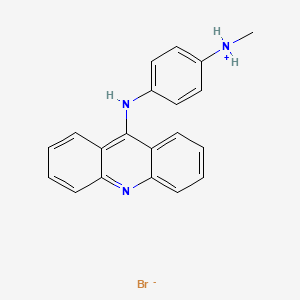
![[(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13746527.png)
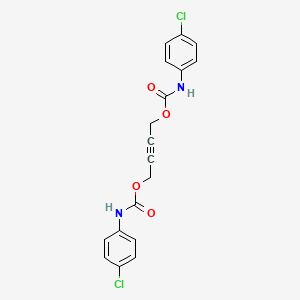
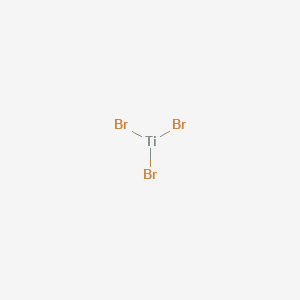

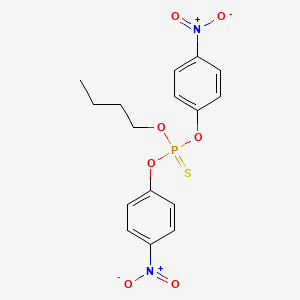
![5-[2-amino-5-[4-amino-3,5-bis(3,5-dicarboxyphenyl)phenyl]-3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13746555.png)

